Vamorolone (VBP15) is a first-in-class dissociative steroidal anti-inflammatory drug currently under investigation for the treatment of Duchenne muscular dystrophy (DMD) and other inflammatory diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a dissociative glucocorticoid receptor (GR) ligand due to its unique pharmacological profile. [, , , ] Unlike traditional corticosteroids like prednisone and deflazacort, vamorolone demonstrates a reduced side effect profile while retaining anti-inflammatory efficacy. [, , , , , , , , , , , , ] This characteristic makes it a promising candidate for treating chronic inflammatory conditions where long-term steroid use is necessary but often limited by adverse effects. [, , , , , ]
Molecular Structure Analysis
Vamorolone's molecular structure is based on a steroidal backbone but features a key modification: a Δ9,11 double bond. [, ] This structural feature distinguishes it from classical corticosteroids and contributes significantly to its unique pharmacological profile. [, ]
Mechanism of Action
Vamorolone acts as a selective modulator of the glucocorticoid receptor (GR) and an antagonist of the mineralocorticoid receptor (MR). [, , ] Its binding to GR results in a conformational change distinct from that induced by classical corticosteroids. [, ] This altered receptor conformation leads to selective recruitment of coregulatory proteins, ultimately resulting in differential gene expression profiles compared to traditional GR agonists. [, ] Vamorolone's ability to act as an MR antagonist further contributes to its improved safety profile by mitigating MR-mediated side effects often associated with classical corticosteroid use. []
Applications
Duchenne Muscular Dystrophy (DMD): Numerous studies demonstrate vamorolone's efficacy in improving muscle function in DMD patients, comparable to that of traditional corticosteroids but with a potentially reduced risk of side effects. [, , , , , , , , , , , , , , , , , , , ]
Limb-Girdle Muscular Dystrophy: Research is ongoing to assess vamorolone's efficacy in treating other forms of muscular dystrophy, including limb-girdle muscular dystrophies. []
Pediatric Ulcerative Colitis: Preliminary findings suggest vamorolone could be a safer alternative to glucocorticoids for controlling mucosal inflammation in children with ulcerative colitis. []
Brain Tumors: Preclinical studies indicate that vamorolone reduces pro-inflammatory signals in glioma cells and improves survival in a mouse model of cortical tumors, highlighting its potential as a steroid-sparing agent in neuro-oncology. []
Critical Illness Myopathy: Research suggests that vamorolone might offer benefits in treating critical illness myopathy, potentially mitigating the muscle wasting and weakness associated with this condition. [, , ]
Collagen Antibody-Induced Joint Damage: Preclinical data indicate that vamorolone may reduce joint damage and inflammation in models of rheumatoid arthritis, suggesting potential applications in treating autoimmune diseases. []
Future Directions
Long-term efficacy and safety: While promising short-term data exists, further investigation is needed to determine the long-term efficacy and safety profile of vamorolone in DMD and other diseases. [, ]
Optimal dosing and treatment regimens: Research is necessary to establish optimal dosing strategies and treatment regimens for different patient populations and disease states. []
Development of biomarkers: Identifying reliable biomarkers of vamorolone's therapeutic response and potential side effects will be crucial for personalized treatment strategies and monitoring. [, , ]
Related Compounds
Prednisone
Compound Description: Prednisone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a commonly prescribed medication for a variety of conditions, including inflammatory disorders, autoimmune diseases, and certain types of cancer. Prednisone exerts its effects by binding to the glucocorticoid receptor (GR), a nuclear receptor that regulates gene expression. [, , , , , , , , ]
Relevance: Prednisone is a standard-of-care treatment for Duchenne muscular dystrophy (DMD), the primary disease for which vamorolone is being developed. [, , , , , , ] While both prednisone and vamorolone bind to the GR and exert anti-inflammatory effects, vamorolone is designed to be a 'dissociative' GR agonist, meaning that it selectively activates a subset of GR-mediated pathways, potentially leading to improved efficacy and reduced side effects compared to prednisone. [, , , , , , , ] Clinical trials have shown that vamorolone exhibits similar efficacy to prednisone in improving muscle function in boys with DMD but with a reduced incidence of certain side effects, such as growth stunting and bone loss. [, , , , , , ]
Prednisolone
Compound Description: Prednisolone is the active metabolite of prednisone. Like prednisone, it is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR) and modulating gene expression. [, , , , , , , ]
Relevance: Prednisolone, like prednisone, is used as a standard treatment for DMD. [, , ] Vamorolone is being developed as a safer alternative to prednisolone for DMD treatment. [, , , , ] Preclinical studies directly comparing the two drugs in mouse models of DMD have shown that vamorolone may offer similar efficacy to prednisolone in improving muscle function but with fewer side effects, such as reduced bone loss and growth impairment. [, , , ]
Deflazacort
Compound Description: Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressive effects. It is a prodrug that is metabolized to an active metabolite, 21-desacetyl deflazacort, which binds to the glucocorticoid receptor (GR). Deflazacort is used to treat a variety of conditions, including DMD, inflammatory bowel disease, and autoimmune disorders. [, , , , ]
Relevance: Deflazacort is another standard-of-care treatment for DMD. [, , , , ] It is considered to have a milder side effect profile compared to prednisone and prednisolone. While vamorolone has been directly compared to prednisone and prednisolone in clinical and preclinical studies, it has not been directly compared with deflazacort in head-to-head trials. [, , , , ] Further research is needed to directly compare the efficacy and safety of vamorolone and deflazacort in DMD.
Eplerenone
Compound Description: Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It is primarily used to treat hypertension and heart failure by blocking the effects of aldosterone, a mineralocorticoid hormone that regulates salt and water balance. []
Relevance: Eplerenone serves as a pharmacological tool to investigate the role of the MR in the context of DMD and vamorolone’s mechanism of action. [] Unlike traditional corticosteroids like prednisolone, which can activate the MR and potentially contribute to cardiovascular side effects, vamorolone has been shown to act as an MR antagonist, similar to eplerenone. [] This property of vamorolone may contribute to its improved safety profile compared to conventional corticosteroids.
Ataluren
Compound Description: Ataluren is a drug that promotes the readthrough of premature stop codons in mRNA, potentially enabling the production of functional proteins. It is being investigated as a potential treatment for DMD and other genetic diseases caused by nonsense mutations. [, ]
Relevance: Ataluren represents an alternative therapeutic approach to DMD that targets a different aspect of the disease mechanism compared to vamorolone. [, ] While vamorolone aims to reduce inflammation and muscle damage, ataluren aims to restore dystrophin protein production. These drugs could potentially be used as part of a combination therapy approach for DMD.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MOZ-IN-3 is an inhibitor of lysine acetyltransferase 6A (KAT6A/MOZ) and KAT6B/MORF (IC50s = 8 and 28 nM, respectively). It is selective for KAT6A and KAT6B over KAT5 and KAT7 (IC50s = 224 and 342 nM, respectively). MOZ-IN-3 induces cell cycle arrest in and inhibits proliferation of mouse embryonic fibroblasts (IC50 = 2.4 µM) and inhibits proliferation of EMRK1184 lymphoma cells (IC50 = 2.3 µM). It induces genetic and morphological changes associated with cellular senescence without inducing DNA damage, apoptosis, or necrosis. MOZ-IN-3 (10 µM) decreases global levels of acetylated histone H3 lysine 14 (H3K14Ac) by 49% and reduces H3K9Ac levels at the transcription start sites of Ezh2, Melk, and E2f2. WM-8014, also known as MOZ-IN-3, is a highly potent inhibitor of KAT6A (IC50 = 0.008 μM). WM-8014 competes with acetyl-CoA (Ac-CoA), and X-ray crystallographic analysis demonstrated binding to the Ac-CoA binding site. Through inhibition of KAT6A activity, WM-8014 induces cellular senescence and represents a unique pharmacological tool.
WNK463, also known as NVP-WNK463, is a potent and orally bioavailable pan-WNK-kinase inhibitor. WNK463 affects blood pressure and body fluid and electro-lyte homeostasis, consistent with WNK-kinase-associated physiology and pathophysiology. The With-No-Lysine (K) (WNK) kinases play a critical role in blood pressure regulation and body fluid and electrolyte homeostasis.
WNK-IN-11 is an allosteric inhibitor of lysine-deficient protein kinase 1 (WNK1; IC50 = 4 nM). It is 57- and 1000-fold selective for WNK1 over WNK2 and WNK4, respectively, as well as a panel of 400 kinases at 10 µM. It inhibits WNK1-mediated phosphorylation of the transcription factor OSR1 in HEK293 cells (EC50 = 0.352 µM). WNK-IN-11 is a potent, selectiive and orally active inhibitor of WNK1 kinase.